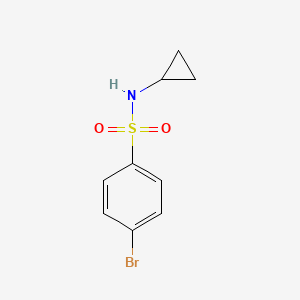

4-bromo-N-cyclopropylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAVNBOCCCUKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353546 | |

| Record name | 4-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331950-30-2 | |

| Record name | 4-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-bromo-N-cyclopropylbenzenesulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-bromo-N-cyclopropylbenzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in contemporary chemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's synthesis, reactivity, and application. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 331950-30-2) is a bifunctional molecule featuring a reactive aryl bromide and a sulfonamide moiety.[1] This dual reactivity makes it a valuable building block for creating diverse molecular architectures. The aryl bromide serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the N-cyclopropylsulfonamide group is a recognized pharmacophore found in numerous biologically active agents.[2][3]

Below is the fundamental structure of the molecule.

Caption: Synthetic scheme for this compound.

Step-by-Step Laboratory Protocol:

-

Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent, such as dichloromethane (DCM), at a concentration of approximately 0.5 M.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermicity of the reaction upon amine addition.

-

Reagent Addition: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq) in DCM. The slight excess of the amine and base ensures complete consumption of the sulfonyl chloride starting material.

-

Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes. Maintaining a low temperature prevents potential side reactions.

-

Warm-up and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups.

The Aryl Bromide: A Gateway to Cross-Coupling

The carbon-bromine bond is the primary site for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents at the para-position of the benzene ring.

The Suzuki-Miyaura reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). [4]This reaction is fundamental in drug discovery for constructing biaryl scaffolds.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Field Insights & Protocol:

-

Catalyst Choice: A variety of palladium sources can be used, such as Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with appropriate phosphine ligands (e.g., SPhos, XPhos). [5]The choice of ligand is critical and depends on the steric and electronic properties of the coupling partners. [4][5]* Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the organoboron reagent to facilitate the transmetalation step. [4][6]* Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vial, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to isolate the coupled product.

This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. [7][8]It is an indispensable tool for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. [9] Field Insights & Protocol:

-

Catalyst System: This reaction is highly dependent on the choice of palladium precatalyst and a bulky, electron-rich phosphine ligand. [5][8]Systems like [Pd₂(dba)₃]/BINAP or specialized precatalysts (e.g., t-BuXPhos Pd G3) are often employed to achieve high yields. [8][9]* Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices. [8]The base deprotonates the amine, facilitating its coordination to the palladium center. [5] General Protocol for Buchwald-Hartwig Amination:

-

In an inert atmosphere glovebox, charge a reaction vial with the palladium precatalyst (1-3 mol%), the phosphine ligand, and the base (e.g., NaOt-Bu, 1.4 eq).

-

Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vial and heat to 80-110 °C for 6-24 hours, monitoring by LC-MS.

-

Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography.

The N-Cyclopropylsulfonamide Moiety

The sulfonamide group is generally stable under many reaction conditions, but its N-H proton is acidic and can participate in hydrogen bonding. This property is critical for its function as a pharmacophore, as it often acts as a hydrogen bond donor, interacting with key residues in enzyme active sites, such as carbonic anhydrase. [10][11]The deprotonated sulfonamide is a potent zinc-binding group, a key interaction for many metalloenzyme inhibitors. [11]

Spectroscopic Characterization

Definitive characterization of this compound and its derivatives relies on standard spectroscopic techniques. [12] Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.4 (s, 1H, NH), δ 7.8-7.9 (d, 2H, Ar-H ortho to SO₂), δ 7.7-7.8 (d, 2H, Ar-H ortho to Br), δ 2.2-2.3 (m, 1H, cyclopropyl-CH), δ 0.4-0.6 (m, 4H, cyclopropyl-CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~141 (Ar-C), δ ~132 (Ar-CH), δ ~129 (Ar-CH), δ ~126 (Ar-C), δ ~29 (cyclopropyl-CH), δ ~6 (cyclopropyl-CH₂) |

| FT-IR (ATR) | 3250-3300 cm⁻¹ (N-H stretch), 1330-1350 cm⁻¹ (asymmetric S=O stretch), 1150-1170 cm⁻¹ (symmetric S=O stretch), ~550 cm⁻¹ (C-Br stretch) |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazards: This compound may cause skin and serious eye irritation. It may also be harmful if swallowed, inhaled, or in contact with skin. [13][14][15]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves. [15]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [1][15]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.

-

Smolecule. Buy 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

-

Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination.

-

The Journal of Organic Chemistry. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications.

-

PubMed. Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid.

-

ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

-

Synlett. Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides.

-

Organic Chemistry – Specific Name Reactions.

-

Wikipedia. Suzuki reaction.

-

ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

-

PMC - NIH. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.

-

Echemi. 4-BROMO-N-CYCLOPROPYLBENZENESULPHONAMIDE Safety Data Sheets.

-

ResearchGate. Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.

-

Thermo Fisher Scientific. (2014). 1-Bromo-4-nitrobenzene Safety Data Sheet.

-

MySkinRecipes. 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide.

-

PMC - NIH. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.

-

PubChem. 4-bromo-N-cyclohexylbenzenesulfonamide.

-

CookeChem. This compound, 98%, 331950-30-2.

-

Matrix Scientific. 4-Bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide.

-

PubMed. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships.

-

Sigma-Aldrich. (2024). 4'-Bromoacetophenone Safety Data Sheet.

-

Fisher Scientific. (2009). 4-Bromo-3-methylbenzenesulfonamide Safety Data Sheet.

-

Benchchem. Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.

-

Journal of Medicinal Chemistry.

-

BLD Pharm. 4-Bromo-N-cyclopropyl-N-methylbenzenesulfonamide.

-

ResearchGate. (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide.

-

ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF.

-

PMC - PubMed Central. 4-Bromo-N-cyclohexylbenzenesulfonamide.

-

EPA. Propanoic acid, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl].

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

-

ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

-

Fisher Scientific. CAS RN 944-43-4.

-

Alfa Chemistry. CAS 8029-43-4 Fructose corn syrup.

-

SpectraBase. 4-Bromo-N-isopropylbenzamide.

-

YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy.

-

Greatcell Solar Materials. Morpholinium tetrafluoroborate | CAS 19585-43-4. com/morpholinium-tetrafluoroborate.html)

Sources

- 1. This compound , 98% , 331950-30-2 - CookeChem [cookechem.com]

- 2. Buy 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | 1055996-06-9 [smolecule.com]

- 3. 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide [myskinrecipes.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-bromo-N-cyclopropylbenzenesulfonamide (CAS No. 331950-30-2)

Introduction: The Strategic Value of a Versatile Building Block

4-bromo-N-cyclopropylbenzenesulfonamide is a specialized chemical intermediate that holds significant value in the landscape of modern medicinal chemistry and drug discovery. Its structure is deceptively simple, yet it combines three key chemical features that make it a powerful tool for synthetic chemists:

-

A Sulfonamide Core: The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antimicrobial and antiviral drugs.[1]

-

A Reactive Bromine Handle: The bromine atom on the phenyl ring serves as a versatile attachment point for further molecular elaboration, most notably through metal-catalyzed cross-coupling reactions.[1] This allows for the strategic introduction of diverse chemical moieties to explore and optimize biological activity.

-

A Cyclopropyl Moiety: The N-cyclopropyl group is a bioisostere for larger, more flexible alkyl groups. Its rigid, three-membered ring can impart favorable conformational constraints, improve metabolic stability, and enhance binding affinity to target proteins.

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, and its strategic applications in the development of novel therapeutics, particularly as an intermediate for kinase inhibitors.[1]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 331950-30-2 | [2][3] |

| Molecular Formula | C₉H₁₀BrNO₂S | [4] |

| Molecular Weight | 276.15 g/mol | [4] |

| MDL Number | MFCD00463486 | [3][4] |

| Synonyms | 4-Bromo-N-cyclopropyl-benzenesulfonamide | [4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine. This is a classic and reliable method for forming sulfonamide bonds.

Reaction Scheme

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, incorporating purification and confirmation steps essential for ensuring the integrity of the final product.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromobenzenesulfonyl chloride (1.0 eq).[5]

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.2 M. Begin stirring under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and prevent potential side reactions.

-

Reagent Preparation: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same anhydrous solvent. The slight excess of the amine ensures complete consumption of the sulfonyl chloride, while the base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Slow Addition: Add the cyclopropylamine/base solution dropwise to the stirred, cooled solution of 4-bromobenzenesulfonyl chloride over 30-60 minutes. Maintain the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Mechanistic Causality

The reaction proceeds via a nucleophilic attack of the nitrogen atom of cyclopropylamine on the highly electrophilic sulfur atom of the sulfonyl chloride.[5] The chloride ion is an excellent leaving group. The base plays a crucial role by deprotonating the resulting positively charged nitrogen intermediate, neutralizing the HCl byproduct, and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Strategic Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate for creating libraries of complex molecules for biological screening.[1]

Role as a Core Scaffold

The compound serves as a foundational scaffold. The N-cyclopropylsulfonamide portion can be maintained as a constant feature for interaction with a biological target, while the bromophenyl ring provides a site for diversification.

Diversification via Cross-Coupling

The aryl bromide is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies. Key examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing substituted amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

This strategic diversification is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies in oncology research.[1]

Caption: Application workflow for derivatizing the core compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[2] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]

-

Precursor Hazards: The starting material, 4-bromobenzenesulfonyl chloride, is highly corrosive and causes severe skin burns and eye damage.[8][9] Extreme caution must be exercised during its handling in the synthesis protocol.

Conclusion

This compound (CAS: 331950-30-2) is more than a simple chemical; it is a strategically designed building block for advanced pharmaceutical research. Its combination of a stable sulfonamide core, a bio-relevant cyclopropyl group, and a synthetically versatile bromine handle makes it an invaluable intermediate. For researchers and drug development professionals, this compound offers a reliable starting point for the efficient synthesis and exploration of novel chemical entities, particularly in the pursuit of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory.

References

- 4-BROMO-N-CYCLOPROPYLBENZENESULPHONAMIDE SDS. (2019). Google Cloud.

- 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide. MySkinRecipes.

- SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Google Cloud.

- SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonamide. (2009). Fisher Scientific.

- Safety Data Sheet - this compound. Fluorochem.

- Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.

- SAFETY DATA SHEET - Benzenesulfonyl chloride, 4-bromo-. Fisher Scientific.

- Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.

- This compound, 98%, 331950-30-2. CookeChem.

- 4-Bromo-benzenesulfonamide. SpectraBase.

- 4-Bromo-N-cyclohexylbenzenesulfonamide. PubMed Central (PMC).

- CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. CymitQuimica.

- 4-Bromobenzenesulfonyl chloride. Sigma-Aldrich.

- 4-Bromobenzenesulfonyl Chloride, 25G. Labscoop.

- Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society.

Sources

- 1. 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. This compound , 98% , 331950-30-2 - CookeChem [cookechem.com]

- 5. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromobenzenesulfonyl Chloride, 25G | Labscoop [labscoop.com]

An In-depth Technical Guide to the Physical Properties of 4-bromo-N-cyclopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 4-bromo-N-cyclopropylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. This document delves into the experimental determination and theoretical significance of its key physicochemical parameters, including melting point, solubility, and pKa. Detailed, field-proven protocols for these measurements are provided, emphasizing the causal relationships behind experimental choices to ensure accuracy and reproducibility. This guide is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction

This compound (CAS No. 331950-30-2) is a synthetic organic compound featuring a core benzenesulfonamide structure.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[2] The presence of the bromine atom and the cyclopropyl moiety on the benzenesulfonamide scaffold can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physical properties is therefore paramount for its effective application in drug discovery and development, enabling informed decisions in lead optimization, formulation, and preclinical evaluation.[3]

This guide provides a detailed examination of the key physical properties of this compound, supported by robust experimental protocols and an exploration of the underlying scientific principles.

Core Physicochemical Properties

A summary of the known physical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted and should be experimentally verified for critical applications.

| Property | Value | Source |

| CAS Number | 334829-62-8 | [4] |

| Molecular Formula | C₉H₁₀BrNO₂S | [1] |

| Molecular Weight | 276.15 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 110-112 °C | [1] |

| Boiling Point (Predicted) | 373.2 ± 44.0 °C | [1] |

| Density (Predicted) | 1.70 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 11.48 ± 0.20 | [1] |

Synthesis and Structural Confirmation

The synthesis of this compound is most commonly achieved through the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.

Caption: Synthesis of this compound.

Structural confirmation of the synthesized compound is critical and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry.

Expected Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the brominated benzene ring and the protons of the cyclopropyl group. The aromatic protons will likely appear as a set of doublets due to their para-substitution pattern. The methine and methylene protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide direct information about the carbon skeleton.[2] Distinct signals are expected for the four unique carbons of the aromatic ring and the two different types of carbons in the cyclopropyl group. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, S, N).

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch (cyclopropyl): Bands just below 3000 cm⁻¹.

-

S=O stretches (sulfonamide): Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[5]

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities. The determination involves heating a small, powdered sample and observing the temperature range over which it transitions from a solid to a liquid.[6]

Experimental Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (110-112 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Principle: Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, solubility in various solvents, particularly aqueous and organic media, is a critical parameter that influences bioavailability and formulation.[4][7] The shake-flask method is a reliable technique for determining thermodynamic solubility.[8]

Experimental Protocol (Shake-Flask Method):

-

Preparation of Saturated Solutions: To a series of vials, add an excess amount of this compound to a known volume of each solvent to be tested (e.g., water, ethanol, methanol, acetone, dichloromethane).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow any undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Caption: Workflow for pKa Determination.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. By presenting both known data and comprehensive experimental protocols for the determination of key parameters, this document serves as a practical resource for scientists and researchers. The methodologies outlined herein are designed to be self-validating, ensuring the generation of accurate and reliable data crucial for the advancement of research and development projects involving this and related sulfonamide-based compounds.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide.

- The Royal Society of Chemistry. (2016). Supporting information.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide.

- Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis. (2013). PubMed.

- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.

- Macmillan Group - Princeton University. (2023).

- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.

- National Center for Biotechnology Information.

- National Center for Biotechnology Information.

- ResearchGate. Solid solubility correlations of benzenesulfonamide determined by (a)....

- ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

- Beilstein Journals. BJOC - Search Results.

- ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.

- APExBIO. Benzenesulfonamide - Carbonic Anhydrase Inhibitor.

- National Center for Biotechnology Information. 4-Bromo-N-cyclohexylbenzenesulfonamide.

- ResearchGate. (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- CookeChem. This compound , 98% , 331950-30-2.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- BenchChem. (2025). Application Note: Determination of the Solubility of 2-bromo-N-phenethylbenzenesulfonamide in Organic Solvents.

- BenchChem. (2025). Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.

- PubMed. FT-IR, FT-Raman and Computational Study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide.

- ResearchGate. (PDF) Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide.

- ResearchGate. FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide.

Sources

- 1. This compound , 98% , 331950-30-2 - CookeChem [cookechem.com]

- 2. Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-bromo-N-phenylbenzenesulfonamide(7454-54-8) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-bromo-N-cyclopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-cyclopropylbenzenesulfonamide, a key intermediate in medicinal chemistry. The document details its molecular characteristics, including a molecular weight of 276.15 g/mol [1], physicochemical properties, and a robust, validated synthetic pathway. Furthermore, this guide explores the compound's significant role as a scaffold in the development of targeted therapeutics, particularly as a potential kinase inhibitor. Detailed experimental protocols for its synthesis and analytical characterization are provided to ensure reproducibility and facilitate its application in drug discovery and development.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. Its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions within biological targets have cemented its importance. This compound emerges as a particularly valuable building block within this chemical class. The presence of the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the cyclopropyl moiety can confer favorable metabolic stability and conformational rigidity. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| Molecular Weight | 276.15 g/mol | CookeChem[1] |

| Molecular Formula | C₉H₁₀BrNO₂S | CookeChem[1] |

| CAS Number | 331950-30-2 | CookeChem[1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; insoluble in water (predicted). | CymitQuimica[2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is reliably achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine. This method is efficient and scalable, making it suitable for laboratory and potential pilot-scale production.

Synthetic Pathway

The overall synthetic transformation is depicted below. This two-step process begins with the readily available bromobenzene, which is first converted to the key intermediate, 4-bromobenzenesulfonyl chloride, followed by reaction with cyclopropylamine.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride [3]

-

In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap, add chlorosulfonic acid.

-

Cool the flask in an ice-water bath.

-

Slowly add bromobenzene to the stirred chlorosulfonic acid, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated 4-bromobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

-

The crude product can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of this compound [4]

-

Dissolve 4-bromobenzenesulfonyl chloride in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add triethylamine as a base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of cyclopropylamine in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural features of this compound make it an attractive starting point for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5][6]

Targeting the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[7] Inhibition of p38α, a major isoform, has been a significant focus of drug discovery efforts for inflammatory diseases.[8][9] While direct studies on this compound are limited, the broader class of N-cyclopropylbenzamides has been explored as potent p38 MAPK inhibitors. The N-cyclopropyl group can favorably occupy a hydrophobic pocket in the kinase active site, contributing to binding affinity and selectivity.

Workflow for Kinase Inhibitor Development

The development of a kinase inhibitor from a starting scaffold like this compound typically follows a structured workflow.

Caption: Workflow for kinase inhibitor development.

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and structure of synthesized this compound.

Chromatographic and Spectroscopic Techniques

A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

| Technique | Purpose | Expected Observations |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | A single spot with a specific Rf value in a defined solvent system. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak with a characteristic retention time. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Characteristic chemical shifts and coupling patterns for the aromatic, cyclopropyl, and sulfonamide protons and carbons.[10][11][12][13] |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis | A molecular ion peak corresponding to the exact mass of the compound (m/z = 275.96 for [M-H]⁻).[14] |

Representative Analytical Protocol: HPLC-UV

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its synthetic precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood, especially during synthesis and handling of volatile reagents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The starting material, 4-bromobenzenesulfonyl chloride, is corrosive and moisture-sensitive and should be handled with particular care.[2]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of key functional groups make it an ideal starting point for the development of novel therapeutic agents, particularly kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, along with detailed protocols to facilitate its use in the research and development of new medicines.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

-

PubMed. (n.d.). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-cyclopropylbenzamide. Retrieved from [Link]

-

MDPI. (n.d.). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. Retrieved from [Link]

-

PubMed Central. (n.d.). “Go upstream, young man”: lessons learned from the p38 saga. Retrieved from [Link]

-

PubMed. (n.d.). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-hydroxybenzene-1-sulfonamide. Retrieved from [Link]

Sources

- 1. This compound , 98% , 331950-30-2 - CookeChem [cookechem.com]

- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | 1055996-06-9 [smolecule.com]

- 5. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 4-bromo-N-cyclohexylbenzenesulfonamide | C12H16BrNO2S | CID 789094 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-bromo-N-cyclopropylbenzenesulfonamide: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-bromo-N-cyclopropylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, purification, and characterization, with a particular focus on the practical application of this knowledge for researchers, scientists, and drug development professionals. Furthermore, we will explore its potential as a scaffold in the design of novel therapeutic agents, drawing upon the well-established roles of sulfonamides in medicine.

Compound Identification and Physicochemical Properties

The foundational step in any chemical study is the unambiguous identification of the molecule of interest. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 331950-30-2[1] |

| Molecular Formula | C₉H₁₀BrNO₂S[1] |

| Molecular Weight | 276.15 g/mol [1] |

| Canonical SMILES | C1CC1NS(=O)(=O)C2=CC=C(C=C2)Br |

The structure of this compound incorporates a benzenesulfonamide core, a key pharmacophore in numerous approved drugs. The presence of a bromine atom at the para position of the phenyl ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[2] The N-cyclopropyl group can enhance metabolic stability and modulate the compound's lipophilicity and binding affinity to biological targets.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine. This is a robust and well-established method for the formation of sulfonamide bonds.[4]

General Reaction Scheme

The reaction proceeds via the attack of the nucleophilic nitrogen atom of cyclopropylamine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[4]

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

4-Bromobenzenesulfonyl chloride (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Pyridine (1.5 eq)[4]

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.2 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[4]

-

Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Purification and Characterization

Ensuring the purity and confirming the structure of the synthesized compound are critical for the reliability of subsequent biological assays.

Purification

Flash column chromatography is a standard and effective method for purifying sulfonamides.[4] The choice of eluent is crucial for achieving good separation. A typical solvent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the product. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed for further purification.

Characterization by Spectroscopic Methods

A combination of spectroscopic techniques is used to confirm the identity and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons in the molecule. Expect to see characteristic signals for the protons on the cyclopropyl ring and the aromatic protons of the bromophenyl group. The N-H proton of the sulfonamide typically appears as a broad singlet.

-

¹³C NMR: Will show signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the synthesized compound.[4] The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (276.15 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic S=O stretching bands for the sulfonyl group will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Applications in Drug Discovery

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of therapeutic applications, including anticancer and antimicrobial activities.[5][6] They often exert their effects by inhibiting specific enzymes.

Potential as Carbonic Anhydrase Inhibitors

A primary target for many sulfonamides is the zinc-containing enzyme family of carbonic anhydrases (CAs). The sulfonamide group acts as a potent zinc-binding moiety.[3] Inhibition of specific CA isoforms, such as CA IX, is a validated strategy in cancer therapy.[5] Given its structural features, this compound is a promising candidate for development as a carbonic anhydrase inhibitor. The cyclopropyl group can confer favorable metabolic stability, and the bromo-substituent allows for further derivatization to enhance potency and selectivity.

Caption: Proposed mechanism of action via carbonic anhydrase inhibition.

Building Block for Kinase Inhibitors

The this compound scaffold can also serve as a valuable intermediate in the synthesis of kinase inhibitors.[2] The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of kinase inhibitory activity.

Conclusion

This compound is a readily accessible and versatile chemical entity with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, purification, and characterization, along with insights into its potential therapeutic applications. The synthetic protocols and characterization data presented herein serve as a valuable resource for researchers aiming to utilize this compound as a key building block in the design and synthesis of novel bioactive molecules.

References

- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.

-

4-bromo-N-cyclohexylbenzenesulfonamide | C12H16BrNO2S | CID 789094 - PubChem. Available at: [Link]

- Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Derivatives - Benchchem.

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. Available at: [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. Available at: [Link]

-

4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide - MySkinRecipes. Available at: [Link]

-

Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. - ResearchGate. Available at: [Link]

-

4-bromo-N-cyclopropylbenzamide | C10H10BrNO | CID 882949 - PubChem - NIH. Available at: [Link]

-

Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC - NIH. Available at: [Link]

-

4-bromo-N-hydroxybenzene-1-sulfonamide | C6H6BrNO3S | CID 121255 - PubChem. Available at: [Link]

-

(PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide - ResearchGate. Available at: [Link]

-

4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF - ResearchGate. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available at: [Link]

-

Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. Available at: [Link]

-

Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides - ResearchGate. Available at: [Link]

-

4-Bromo-N-isopropylbenzamide - SpectraBase. Available at: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. Available at: [Link]

- EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents.

-

Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy - YouTube. Available at: [Link]

Sources

- 1. This compound , 98% , 331950-30-2 - CookeChem [cookechem.com]

- 2. 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-bromo-N-cyclopropylbenzenesulfonamide from 4-bromobenzenesulfonyl chloride

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 4-bromo-N-cyclopropylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine. This document details the underlying reaction mechanism, provides a robust and reproducible experimental protocol, outlines critical safety considerations, and discusses methods for purification and characterization. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure technical accuracy and successful execution.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern pharmacology. Its prevalence in a vast array of therapeutic agents stems from its unique physicochemical properties. Acting as a bioisostere for the amide bond, the sulfonamide group offers enhanced metabolic stability and distinct hydrogen bonding capabilities, featuring an additional hydrogen bond acceptor which can lead to improved binding affinity with biological targets.[1][2] The target molecule, this compound, combines this privileged scaffold with a brominated aromatic ring—a versatile handle for further chemical modifications via cross-coupling reactions—and a cyclopropyl group, which is often used in medicinal chemistry to improve metabolic stability and potency.

This guide focuses on the most direct and reliable method for synthesizing this compound: the reaction of a commercially available sulfonyl chloride with a primary amine. This approach is widely adopted for its efficiency and broad applicability.[3]

Reaction Overview and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution at the electrophilic sulfur center of 4-bromobenzenesulfonyl chloride.

The Core Transformation

The fundamental reaction involves the attack of the nucleophilic nitrogen atom of cyclopropylamine on the electron-deficient sulfur atom of 4-bromobenzenesulfonyl chloride. This process results in the formation of a new sulfur-nitrogen bond and the elimination of hydrogen chloride (HCl).

Mechanistic Breakdown

The reaction mechanism can be described in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The high reactivity of the sulfonyl chloride functional group makes it a potent electrophile.[4]

-

Elimination of Leaving Group: The intermediate is unstable and collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as a good leaving group. Simultaneously, a base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the generated HCl and driving the reaction to completion.

The use of a base is critical. It serves to deprotonate the amine, increasing its nucleophilicity, and to quench the HCl byproduct, preventing the protonation and deactivation of the starting amine.[5]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is based on established procedures for the synthesis of analogous aryl sulfonamides.[6]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 5.11 g | 20.0 | 1.0 |

| Cyclopropylamine | C₃H₇N | 57.09 | 1.71 g (2.1 mL) | 30.0 | 1.5 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.04 g (4.2 mL) | 30.0 | 1.5 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | - |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | - | - |

| Brine | NaCl | 58.44 | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Addition funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Reaction Procedure

-

Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Place the flask under an inert atmosphere.

-

Reagent Addition: To the flask, add 4-bromobenzenesulfonyl chloride (5.11 g, 20.0 mmol) and anhydrous tetrahydrofuran (100 mL). Stir the mixture until the solid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition: In a separate beaker, prepare a solution of cyclopropylamine (1.71 g, 30.0 mmol) and triethylamine (3.04 g, 30.0 mmol) in 20 mL of anhydrous THF. Transfer this solution to an addition funnel.

-

Reaction: Add the amine solution dropwise to the stirred sulfonyl chloride solution over 20-30 minutes, maintaining the internal temperature at 0 °C. A white precipitate of triethylammonium hydrochloride will form.

-

Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The starting sulfonyl chloride is significantly less polar than the product sulfonamide.

Work-up and Purification

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an off-white solid, can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of boiling ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

-

Flash Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).

-

Product Characterization

Validation of the successful synthesis of this compound is achieved through standard analytical techniques.

-

Appearance: A white to off-white crystalline solid.

-

Molecular Formula: C₉H₁₀BrNO₂S

-

Molecular Weight: 276.15 g/mol

-

Melting Point: Expected to be a sharp melting point, typical for a pure crystalline solid.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. Expected signals include:

-

Aromatic protons on the bromophenyl ring, appearing as two doublets in the downfield region (approx. 7.5-7.9 ppm).

-

A singlet or broad singlet for the sulfonamide N-H proton.

-

A multiplet for the cyclopropyl C-H proton attached to the nitrogen.

-

Multiplets for the cyclopropyl CH₂ protons in the upfield region.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the bromine appearing at a distinct chemical shift, as well as peaks for the cyclopropyl carbons.

-

Mass Spectrometry (MS): ESI-MS analysis should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight, confirming the identity of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident.

Safety and Handling Precautions

Adherence to strict safety protocols is paramount during this synthesis.

-

4-Bromobenzenesulfonyl Chloride: This reagent is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water. It reacts with water to release HCl gas.

-

Cyclopropylamine: This is a flammable and corrosive liquid. It is toxic if inhaled or absorbed through the skin. All handling should be performed in a fume hood.

-

Triethylamine (TEA): A flammable, corrosive, and toxic liquid with a strong odor. Avoid inhalation and skin contact.

-

Tetrahydrofuran (THF): A highly flammable liquid that can form explosive peroxides upon storage. Use only peroxide-free THF.

All waste materials should be disposed of in accordance with institutional and local regulations.

Troubleshooting and Process Optimization

| Issue | Potential Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time; monitor by TLC. Ensure reagents are pure and anhydrous. |

| Hydrolysis of sulfonyl chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |

| Difficult Purification | Presence of unreacted amine | Wash thoroughly with dilute acid (e.g., 1 M HCl) during work-up to remove excess amine and base. |

| Formation of side products | Maintain low temperature (0 °C) during the addition of the amine to minimize side reactions. | |

| Oily Product | Impurities preventing crystallization | Purify by flash column chromatography. Ensure all triethylammonium salts are removed during the aqueous work-up. |

Conclusion

The synthesis of this compound from 4-bromobenzenesulfonyl chloride and cyclopropylamine is a robust and efficient transformation that provides access to a key synthetic intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can reliably produce this compound in high yield and purity. The mechanistic insights and troubleshooting advice provided herein serve as a practical resource for optimizing the synthesis and addressing potential challenges, facilitating its application in drug discovery and development programs.

Visualizations

Reaction Scheme

Caption: Overall synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications. Available at: [Link]

-

RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-N-cyclohexylbenzenesulfonamide. PubMed Central. Available at: [Link]

- Google Patents. (2022). WO2022093742A1 - Compounds for targeted protein degradation of kinases.

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. PubMed Central. Available at: [Link]

- Google Patents. (2014). WO2014072220A1 - Substituted pyrimidinyl and pyridinyl-pyrrolopyridinones, process for their preparation and their use as kinase inhibitors.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. Available at: [Link]

Sources

- 1. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 2. WO2022093742A1 - Compounds for targeted protein degradation of kinases - Google Patents [patents.google.com]

- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2014072220A1 - Substituted pyrimidinyl and pyridinyl-pyrrolopyridinones, process for their preparation and their use as kinase inhibitors - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a remarkable diversity of therapeutic agents. Its unique chemical properties and ability to interact with a wide range of biological targets have made it a focal point of drug discovery for decades. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of benzenesulfonamide derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

The Enduring Legacy of Carbonic Anhydrase Inhibition

Perhaps the most well-known biological activity of benzenesulfonamides is their potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a vital role in pH regulation, fluid secretion, and metabolic pathways.[1]

Mechanism of Action: The primary mechanism of CA inhibition by benzenesulfonamides involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity. The versatility of the benzenesulfonamide scaffold allows for the synthesis of derivatives with varying affinities and selectivities for different CA isoforms.

Therapeutic Applications: This inhibitory action has been harnessed for a variety of clinical applications:

-

Anticonvulsants: Certain benzenesulfonamide derivatives that selectively inhibit human carbonic anhydrase (hCA) isoforms II and VII have shown effective anticonvulsant action in preclinical models.[3][4] These compounds have been demonstrated to abolish induced seizures and exhibit a long duration of action with a favorable safety profile.[3][4]

-

Anticancer Agents: The overexpression of specific CA isoforms, particularly CA IX and XII, is associated with various tumors.[2][5][6] This has led to the development of benzenesulfonamide derivatives as anticancer agents that can selectively target these tumor-associated isoforms, leading to antiproliferative effects.[5][6][7]

-

Antimicrobial Agents: CAs are also present in various pathogens, making them a target for antimicrobial drug development. Benzenesulfonamide derivatives have been investigated as inhibitors of bacterial CAs, such as those from Vibrio cholerae, demonstrating potential as novel antibacterial agents.[1]

Structure-Activity Relationship (SAR) Insights:

The inhibitory potency and selectivity of benzenesulfonamide derivatives against different CA isoforms are heavily influenced by the nature and position of substituents on the benzene ring. For instance, the rigidity of the scaffold and the presence of specific moieties can significantly impact the binding affinity.[1] Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to understand these relationships and to guide the design of more potent and selective inhibitors.[8]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of benzenesulfonamide derivatives against CAs is the stopped-flow CO2 hydrase assay.[1]

Principle: This spectrophotometric assay measures the enzyme-catalyzed hydration of CO2. The decrease in pH due to the production of protons is monitored using a pH indicator.

Step-by-Step Methodology:

-